![molecular formula C7H9N3O B1417466 3-Methylpyridine-2-amidoxime CAS No. 690632-33-8](/img/structure/B1417466.png)
3-Methylpyridine-2-amidoxime
Overview
Description
3-Methylpyridine-2-amidoxime is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of pyridine, where the 3-position is substituted with a methyl group and the 2-position is substituted with an amidoxime group.
Mechanism of Action
Target of Action
3-Methylpyridine-2-amidoxime primarily targets Collagenase 3 and Stromelysin-1 . These are enzymes that play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
It is known that amidoximes and oximes can be oxidized in vivo and release nitric oxide (no) . This suggests that this compound might interact with its targets by releasing NO, which could lead to various biochemical changes.
Biochemical Pathways
The compound’s ability to release no upon oxidation suggests that it might affect pathways related to no signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its targets and potential mode of action, it might lead to changes in the degradation of extracellular matrix proteins . This could have various downstream effects, depending on the specific context and environment.
Biochemical Analysis
Biochemical Properties
3-Methylpyridine-2-amidoxime plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a precursor in the synthesis of other bioactive compounds . It interacts with various enzymes and proteins, including cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide (NO) . This interaction is crucial for its role as a NO donor, influencing various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide signaling . This compound can modulate gene expression and cellular metabolism by acting as a NO donor, which in turn affects the activity of enzymes and other biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by enzymes such as cytochrome P450, leading to the release of nitric oxide . This process involves the formation of a superoxide radical anion, which is a dissociation product of the cytochrome P450-Fe(II)-O2 complex . The nitric oxide released can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that amidoxime-based compounds, including this compound, exhibit increased adsorption capacities and improved selectivity in warmer environments . This suggests that the compound’s stability and effectiveness can vary with temperature, influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties . It is essential to determine the appropriate dosage to avoid threshold effects and ensure accurate results in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a nitric oxide donor . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent release of nitric oxide . This interaction can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function within the cell .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2-amidoxime can be synthesized from 3-methylpyridine-2-carbonitrile. The typical synthetic route involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine hydrochloride and triethylamine in ethanol at 80°C for 16 hours. The reaction yields N-hydroxy-3-methyl-pyridine-2-carboxamidine with a high purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:
Reduction: Amidoximes can be reduced to amines under specific conditions.
Substitution: The amidoxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate, silver carbonate.
Reduction: Hydrogenation catalysts, such as palladium on carbon.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Coordination Chemistry
3-Methylpyridine-2-amidoxime serves as a ligand in coordination complexes, particularly with transition metals. Its unique structural features allow it to form stable complexes that exhibit interesting magnetic and luminescent properties.
Metal Complexes
- Nickel Complexes : The reaction of this compound with nickel salts has led to the formation of novel cationic Ni clusters. These clusters exhibit ferromagnetic properties due to the exchange interactions between nickel ions within the cluster structure .
Complex | Magnetic Properties | Structural Features |
---|---|---|
Ni Cluster | Ferromagnetic (S = 6) | Octahedral arrangement of Ni ions |
- Silver Complexes : Studies have shown that complexes formed with silver ions also demonstrate antibacterial activity. These complexes can inhibit the growth of various bacterial strains, making them potential candidates for antimicrobial applications .
Medicinal Chemistry
This compound has been investigated for its biological activities, particularly its role in drug development.
Antibacterial Activity
Research indicates that amidoxime derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, complexes derived from this compound were tested against K. pneumoniae and Streptococcus species, showing inhibition zones comparable to standard antibiotics .
Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic Comparison |
---|---|---|
K. pneumoniae | 16 | Cefixime (18 mm) |
Streptococcus | 18 | Azithromycin (19.5 mm) |
Material Science Applications
The compound is also being explored for its potential use in materials science, particularly in semiconductor processing.
Semiconductor Processing
This compound-based compositions have been developed for use in semiconductor processing. These amidoxime compounds can enhance the performance of photoresists used in lithography due to their ability to form stable complexes with metal ions .
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound in various applications:
- A study on the synthesis of metal-organic frameworks using this compound demonstrated its ability to form highly porous structures suitable for gas storage applications.
- Another research effort focused on the functionalization of carbon materials using this compound derivatives, which showed promise in enhancing catalytic activities for organic transformations .
Comparison with Similar Compounds
Pyridine-2-amidoxime: Similar structure but without the methyl group at the 3-position.
3-Methylpyridine-2-oxime: Similar structure but with an oxime group instead of an amidoxime group.
Uniqueness: 3-Methylpyridine-2-amidoxime is unique due to the presence of both a methyl group and an amidoxime group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Methylpyridine-2-amidoxime is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological mechanisms, its effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound (C₇H₉N₃O) features an amidoxime functional group attached to a pyridine ring, with a methyl group at the 3-position. This unique structure enhances its reactivity and biological activity compared to other oxime derivatives.
Target Proteins
The primary targets of this compound include:
- Collagenase 3
- Stromelysin-1
These proteins are involved in the degradation of extracellular matrix components, which is crucial for various physiological processes, including tissue remodeling and repair .
Nitric Oxide Release
One of the significant biological activities of this compound is its ability to act as a nitric oxide (NO) donor . Upon oxidation, the compound releases NO, which plays a vital role in cell signaling and has implications in cardiovascular health and inflammation.
Biochemical Pathways
The release of nitric oxide influences several biochemical pathways:
- Cell Signaling: NO is known to modulate various signaling pathways, affecting processes such as vasodilation and neurotransmission.
- Extracellular Matrix Remodeling: By targeting metalloproteinases like collagenase and stromelysin, this compound may alter the degradation rates of extracellular matrix proteins, impacting tissue integrity and repair mechanisms .
Cellular Effects
Research indicates that this compound can affect different cell types:
- Endothelial Cells: Enhances NO production, leading to improved vascular function.
- Neuronal Cells: Exhibits neuroprotective effects through modulation of oxidative stress responses.
In Vitro Studies
In laboratory settings, studies have demonstrated that this compound can:
- Increase nitric oxide levels in cultured cells.
- Influence cell viability and proliferation in response to oxidative stress.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological properties:
Compound | Key Features | Biological Activity |
---|---|---|
Pyridine-2-amidoxime | Lacks methyl group | Limited NO release |
3-Methylpyridine-2-oxime | Contains oxime instead of amidoxime | Different reactivity profile |
This compound | Unique amidoxime structure | Significant NO donor activity |
Applications in Medicine
This compound is being investigated for various therapeutic applications:
- Cardiotonic Effects: Potential use in treating heart conditions by enhancing vascular function.
- Antiarthritic Properties: Research suggests it may help in conditions characterized by inflammation and tissue degradation.
Properties
CAS No. |
690632-33-8 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
UQDFGZCCSCDNSO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N\O)/N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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